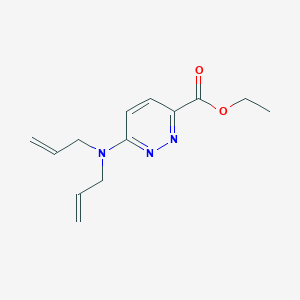

Ethyl-6-(Dialylamino)pyridazin-3-carboxylat

Übersicht

Beschreibung

Ethyl 6-(diallylamino)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 6-(diallylamino)pyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(diallylamino)pyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Komplexierungsstudien in der Nuklearchemie

Die Verbindung Ethyl-6-(Dialylamino)pyridazin-3-carboxylat kann in Komplexierungsstudien mit verschiedenen Metallionen verwendet werden. So wurden beispielsweise ähnliche Pyridazincarboxylate hinsichtlich ihrer Fähigkeit untersucht, mit Uran(VI)-Ionen Komplexe zu bilden, was für die Nuklearabfallbewirtschaftung und das Verständnis des Umweltverhaltens radioaktiver Stoffe von Bedeutung ist .

Materialwissenschaftliche Anwendungen

In der Materialwissenschaft können solche Verbindungen an der Synthese neuer Materialien beteiligt sein, die potenzielle Anwendungen in der Elektronik, Photonik oder als Katalysatoren haben. Die verwandten Pyridazinderivate sind für ihre gute biologische Aktivität bekannt und wurden in Wirkstoffmolekülen umfassend untersucht, was sich auf die Materialforschung für die Entwicklung neuartiger Materialien übertragen lassen könnte .

Chemische Synthese

this compound könnte als Baustein in der chemischen Synthese verwendet werden. Es könnte als Vorläufer oder Zwischenprodukt bei der Synthese komplexerer Moleküle dienen, was möglicherweise zu neuen Medikamenten oder Materialien mit einzigartigen Eigenschaften führt .

Analytische Chemie

In der analytischen Chemie könnte diese Verbindung aufgrund ihrer einzigartigen Struktur und Eigenschaften als Reagenz oder Standard zur Kalibrierung von Instrumenten oder zur Entwicklung neuer analytischer Methoden verwendet werden .

Arzneimittelforschung und Pharmakologie

Angesichts der biologischen Aktivität verwandter Imidazo[1,2-b]pyridazinderivate könnte this compound in der Arzneimittelforschung und Pharmakologie als potenzieller Pharmakophor oder Leitstruktur für die Entwicklung neuer Therapeutika Anwendung finden .

Katalyse

Die einzigartige Struktur von this compound könnte es zu einem Kandidaten für die Verwendung als Ligand in der Katalyse machen, der möglicherweise verschiedene chemische Reaktionen durch Bereitstellung alternativer Reaktionswege oder durch Steigerung der Reaktionsgeschwindigkeit erleichtert .

Wirkmechanismus

Target of action

Many pyridazine derivatives have been found to have a wide range of pharmacological activities, such as antifungal , anti-diabetes , antiparasitic , anti-inflammatory , anti-proliferative activity , and acetylcholinesterase inhibitors . The specific targets can vary widely depending on the exact structure of the compound and its functional groups.

Biochemische Analyse

Biochemical Properties

Ethyl 6-(diallylamino)pyridazine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinase 2, an enzyme crucial for cell cycle regulation . The interaction between Ethyl 6-(diallylamino)pyridazine-3-carboxylate and cyclin-dependent kinase 2 involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting cell proliferation.

Cellular Effects

Ethyl 6-(diallylamino)pyridazine-3-carboxylate has been observed to influence various cellular processes. In cancer cells, it exhibits anti-proliferative effects by inhibiting the activity of cyclin-dependent kinase 2, leading to cell cycle arrest . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of Ethyl 6-(diallylamino)pyridazine-3-carboxylate involves its binding interactions with biomolecules. By binding to the active site of cyclin-dependent kinase 2, it inhibits the enzyme’s activity, leading to a decrease in cell proliferation . This inhibition is achieved through the formation of stable complexes between the compound and the enzyme, preventing the enzyme from catalyzing its substrate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 6-(diallylamino)pyridazine-3-carboxylate have been studied over time. The compound exhibits stability under various conditions, maintaining its reactivity and efficacy . Long-term studies have shown that Ethyl 6-(diallylamino)pyridazine-3-carboxylate can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and alterations in gene expression.

Dosage Effects in Animal Models

The effects of Ethyl 6-(diallylamino)pyridazine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits cell proliferation . At higher doses, it can induce toxic effects, including adverse impacts on liver and kidney function. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

Ethyl 6-(diallylamino)pyridazine-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and degradation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, Ethyl 6-(diallylamino)pyridazine-3-carboxylate can influence metabolic flux and alter metabolite levels within cells.

Transport and Distribution

Within cells and tissues, Ethyl 6-(diallylamino)pyridazine-3-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

Ethyl 6-(diallylamino)pyridazine-3-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Eigenschaften

IUPAC Name |

ethyl 6-[bis(prop-2-enyl)amino]pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-4-9-16(10-5-2)12-8-7-11(14-15-12)13(17)18-6-3/h4-5,7-8H,1-2,6,9-10H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUBCQBEJCPZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

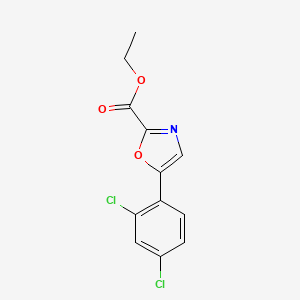

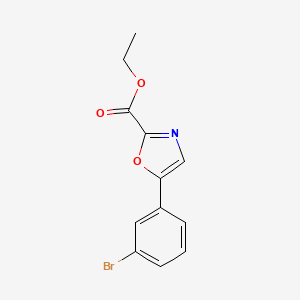

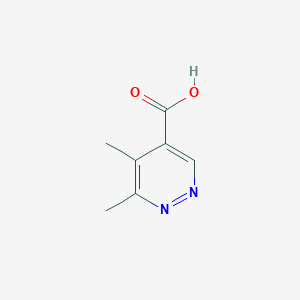

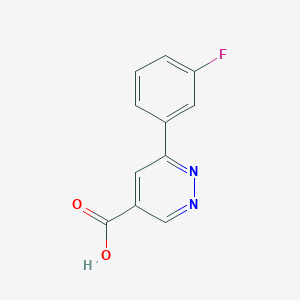

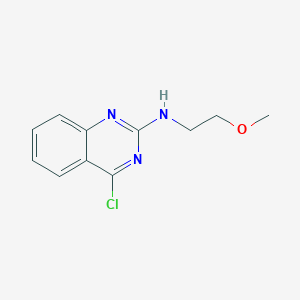

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492073.png)

![(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine](/img/structure/B1492078.png)

![5-Methyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492084.png)

![5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492085.png)